![molecular formula C20H30N2O2 B4260793 N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4260793.png)
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide
Overview
Description
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of psychostimulant drugs. This compound has gained significant attention in the scientific community due to its potential applications in the field of neuroscience and pharmacology.
Scientific Research Applications
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward.
Mechanism of Action
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters. This leads to an increase in the extracellular concentration of these neurotransmitters, which in turn leads to enhanced neurotransmission and activation of the reward pathway in the brain.
Biochemical and Physiological Effects:
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide has been shown to produce a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and improved mood. It has also been shown to have potential therapeutic applications in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and addiction.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide is its ability to produce robust and reproducible effects in preclinical models of psychiatric disorders. However, one of the limitations of N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide is its potential for abuse and addiction, which makes it unsuitable for human use.
Future Directions
There are several future directions for the research and development of N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide. These include the development of more selective and potent analogs of N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide, the investigation of its potential therapeutic applications in the treatment of psychiatric disorders, and the exploration of its potential as a tool for studying the neurobiology of addiction and reward. Additionally, further research is needed to fully understand the long-term effects of N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide on the brain and behavior.
In conclusion, N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience and pharmacology. Its ability to increase the release of dopamine, norepinephrine, and serotonin in the brain makes it a promising candidate for the treatment of psychiatric disorders. However, its potential for abuse and addiction makes it unsuitable for human use. Further research is needed to fully understand the long-term effects of N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide on the brain and behavior, and to explore its potential as a tool for studying the neurobiology of addiction and reward.
properties
IUPAC Name |
N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]oxane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-21(20(23)18-10-14-24-15-11-18)19-8-5-12-22(16-19)13-9-17-6-3-2-4-7-17/h2-4,6-7,18-19H,5,8-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQRNPWLTQCZEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)C3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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